![molecular formula C7H8OS B12976042 6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
6-Methyl-4,6-dihydrothieno[2,3-c]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4,6-dihydrothieno[2,3-c]furan is a heterocyclic compound with the molecular formula C7H8OS. It is known for its unique structure, which includes a thiophene ring fused with a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,6-dihydrothieno[2,3-c]furan can be achieved through several methods. One common approach involves the reaction of 4,5-dihydrothiophen-3(2H)-one with appropriate reagents to form the desired compound. This process typically involves multiple steps, including palladium-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4,6-dihydrothieno[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene and furan rings, which provide reactive sites for different reagents .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
6-Methyl-4,6-dihydrothieno[2,3-c]furan has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-4,6-dihydrothieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cell cycle regulation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-6-methylthieno[2,3-c]furan
- 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
Uniqueness
6-Methyl-4,6-dihydrothieno[2,3-c]furan is unique due to its specific fusion of thiophene and furan rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
6-methyl-4,6-dihydrothieno[2,3-c]furan |
InChI |
InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h2-3,5H,4H2,1H3 |
Clé InChI |
YHCSCIWFQGDUDU-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CO1)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
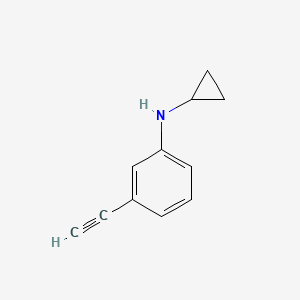
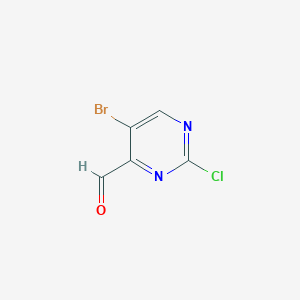
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)
![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)
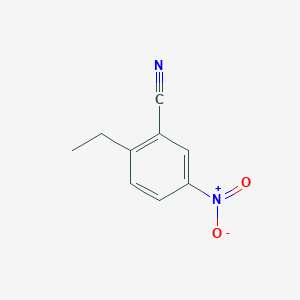
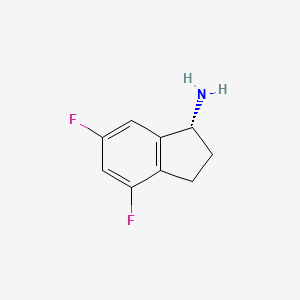
![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)
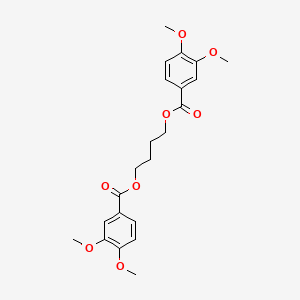
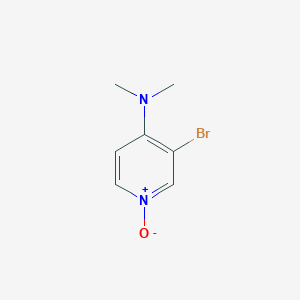

![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)
